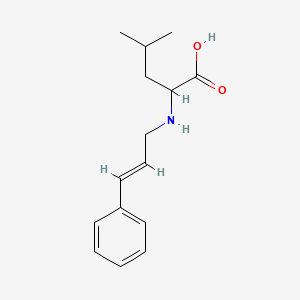

N-cinnamylleucine

Description

N-Cinnamylleucine is a synthetic amino acid derivative characterized by the conjugation of a cinnamyl group (a phenylpropanoid moiety) to the nitrogen atom of leucine, a branched-chain aliphatic amino acid. The molecular formula is hypothesized as C₁₅H₁₉NO₃, with a molecular weight of 261.31 g/mol, assuming structural similarity to N-cinnamylglycine (C₁₁H₁₁NO₃, 205.21 g/mol) .

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.338 |

IUPAC Name |

4-methyl-2-[[(E)-3-phenylprop-2-enyl]amino]pentanoic acid |

InChI |

InChI=1S/C15H21NO2/c1-12(2)11-14(15(17)18)16-10-6-9-13-7-4-3-5-8-13/h3-9,12,14,16H,10-11H2,1-2H3,(H,17,18)/b9-6+ |

InChI Key |

NALTXKUJVSJCET-RMKNXTFCSA-N |

SMILES |

CC(C)CC(C(=O)O)NCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-cinnamylleucine (hypothetical data) with structurally related amino acid derivatives:

Note: Hypothetical data for this compound are extrapolated from N-cinnamylglycine and leucine derivatives.

Pharmacokinetic and Metabolic Profiles

- This compound : Likely undergoes hepatic metabolism via cytochrome P450 enzymes, similar to cinnamyl-containing compounds .

- N-Acetylleucine : Rapid renal excretion due to low molecular weight and hydrophilicity .

Research Findings and Therapeutic Potential

- Anti-Inflammatory Activity : Cinnamyl derivatives (e.g., N-cinnamylglycine) inhibit COX-2 and NF-κB pathways, suggesting this compound may share similar mechanisms .

- Neuroprotection: N-Acetylleucine’s success in treating cerebellar ataxia supports exploring branched-chain N-acyl amino acids for neurological applications .

- Metabolic Stability : The cinnamyl group enhances resistance to enzymatic degradation compared to acetyl or methyl groups, as seen in cinnamoylglycine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.